molecular formula C18H14ClFN2O4 B2856647 2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide CAS No. 2034546-14-8

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide

Cat. No.: B2856647
CAS No.: 2034546-14-8
M. Wt: 376.77
InChI Key: MYGCIVQRELHDHA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated benzamide group, a fluorinated benzene ring, and an oxazolidinone moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenylalkyl halide and a Lewis acid catalyst.

    Chlorination and Fluorination: The chlorination of the benzamide group and the fluorination of the benzene ring can be achieved using appropriate halogenating agents such as thionyl chloride and elemental fluorine, respectively.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its chlorine, bromine, and iodine analogs.

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4/c19-14-8-12(20)6-7-13(14)17(24)21-15(11-4-2-1-3-5-11)9-22-16(23)10-26-18(22)25/h1-8,15H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGCIVQRELHDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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